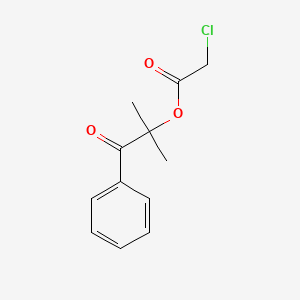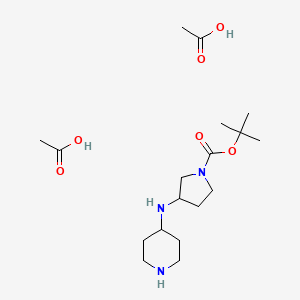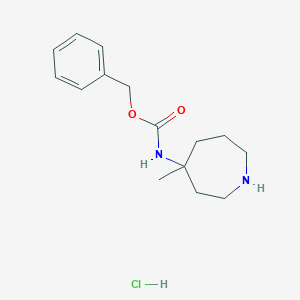
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate (MPPCA) is an important chemical compound used in a wide range of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. MPPCA is a versatile compound that can be used in a variety of ways, making it an important tool for scientists.
Applications De Recherche Scientifique
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has a wide range of scientific research applications. It has been used in biochemical and physiological studies to determine the effects of various compounds on the human body. It has also been used in laboratory experiments to study the mechanism of action of various drugs and other compounds. In addition, 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has been used in the synthesis of other compounds, including pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate is not yet fully understood. However, it is believed that the compound acts as a pro-drug, meaning that it is converted to an active compound within the body. This active compound is then able to interact with various biochemical pathways and receptors, resulting in the desired effect.
Biochemical and Physiological Effects
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has been shown to have a number of biochemical and physiological effects. It has been used in research to study the effects of various compounds on the human body, including the effects of drugs on the cardiovascular system, the nervous system, and the immune system. In addition, 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has been used to study the effects of various compounds on the metabolism, including the effects of drugs on the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate in lab experiments has several advantages. It is relatively easy to synthesize, and it is stable in a variety of environments. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate in lab experiments. It is not particularly soluble in water, and it can be difficult to handle in certain conditions.
Orientations Futures
There are a number of potential future directions for research involving 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate. One potential area of research is the development of more efficient and cost-effective methods of synthesis. Additionally, further research is needed to better understand the mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate and its effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate in drug development and other areas of research.
Méthodes De Synthèse
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate can be synthesized through a number of different methods. The most common method is the Friedel-Crafts acylation of benzene with 2-chloroacetyl chloride in the presence of anhydrous aluminum chloride and a Lewis acid catalyst. This reaction is typically carried out at low temperatures, and yields a product with a high degree of purity. Other methods of synthesis include the reaction of benzene with 2-chloroacetic acid in the presence of anhydrous aluminum chloride, and the reaction of benzene with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst and a base such as pyridine.
Propriétés
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,16-10(14)8-13)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMIJOLDWWKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-phenylpropan-2-YL 2-chloroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)


![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)


